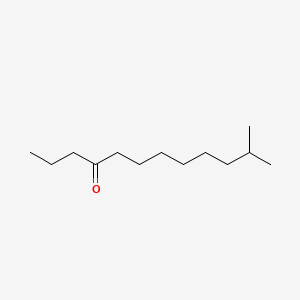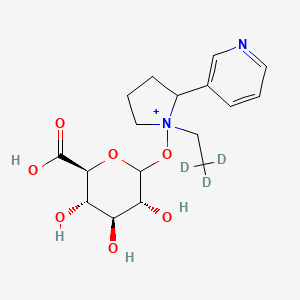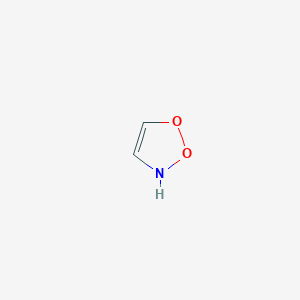
trans-3-Ethoxy-b-methyl-b-nitrostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Ethoxy-β-methyl-β-nitrostyrene: is an organic compound with the molecular formula C11H13NO3 . It is a derivative of styrene, featuring an ethoxy group and a nitro group on the benzene ring, as well as a methyl group on the adjacent carbon atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 3-ethoxybenzaldehyde with nitroethane in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Reductive Amination: Another method involves the reductive amination of 3-ethoxybenzaldehyde with nitroethane and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: The industrial production of trans-3-Ethoxy-β-methyl-β-nitrostyrene typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Types of Reactions:
Oxidation: The nitro group in trans-3-Ethoxy-β-methyl-β-nitrostyrene can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can also be reduced to form amine derivatives.
Substitution: The ethoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like tin chloride or iron powder in acidic conditions are typically employed.
Substitution: Nucleophiles such as ammonia or alkyl halides are used in substitution reactions.
Major Products Formed:
Nitroso Derivatives: Formed by the oxidation of the nitro group.
Amine Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by the substitution of the ethoxy group.
Scientific Research Applications
Chemistry: trans-3-Ethoxy-β-methyl-β-nitrostyrene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research has explored the use of trans-3-Ethoxy-β-methyl-β-nitrostyrene in the development of pharmaceuticals, particularly in the context of drug design and discovery.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which trans-3-Ethoxy-β-methyl-β-nitrostyrene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
β-Nitrostyrene: A closely related compound with a similar structure but lacking the ethoxy group.
trans-β-Methylstyrene: Another related compound with a similar structure but without the nitro group.
Uniqueness: trans-3-Ethoxy-β-methyl-β-nitrostyrene is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical and biological properties compared to its analogs.
trans-3-Ethoxy-β-methyl-β-nitrostyrene , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-ethoxy-3-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11-6-4-5-10(8-11)7-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-7+ |
InChI Key |
NGYPKBMHHLUPAR-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C(\C)/[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B15350462.png)
![N-[2-(2-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B15350467.png)




![Anthra[2,3-b]thiophene](/img/structure/B15350492.png)

![N-[(3R,4R,5S,6R)-2-[[(2R,3S,5R,6S)-4-[(2S,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,4S,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15350495.png)

![(2Z)-3-ethyl-2-[[(7E)-7-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B15350511.png)
![(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B15350520.png)

![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(2S)-2-(5-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid](/img/structure/B15350528.png)
